Peroxydisulfate

Description

Molecular Structure and Bonding

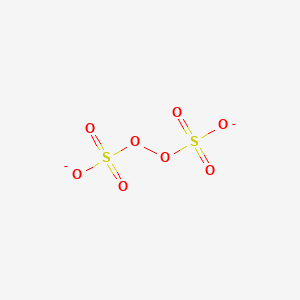

The peroxydisulfate anion exhibits a distinctive molecular architecture characterized by two tetrahedral sulfur centers connected through a central peroxide bridge. The fundamental structural feature is the oxygen-oxygen single bond that bridges the two sulfur atoms, creating a centrosymmetric dianion. Each sulfur atom maintains the typical tetrahedral coordination geometry associated with the sulfur(VI) oxidation state, with four oxygen atoms arranged around each sulfur center.

The bonding analysis reveals significant structural asymmetry within the tetrahedral sulfur environments. Crystallographic studies have consistently demonstrated that each sulfur center forms three relatively short sulfur-oxygen bonds and one notably longer sulfur-oxygen bond. This bonding pattern reflects the electronic influence of the peroxide bridge on the overall molecular structure.

Detailed bond length measurements across different persulfate salts provide comprehensive insights into the structural consistency of the peroxydisulfate anion. The oxygen-oxygen bridge distance exhibits remarkable stability across various cationic environments, with measurements ranging from 1.476 Å in sodium persulfate to 1.497 Å in ammonium persulfate. The potassium salt shows an intermediate value of 1.495 Å, indicating minimal cationic influence on the core peroxide bond length.

The sulfur-oxygen bond lengths within the tetrahedral units show consistent patterns across different salts. In sodium persulfate, three short sulfur-oxygen distances measure approximately 1.44 Å, while one longer sulfur-oxygen bond extends to 1.64 Å. Potassium persulfate displays similar values with three short bonds at 1.43 Å and one long bond at 1.65 Å. The ammonium salt maintains this pattern with short bonds at 1.44 Å and the extended bond at 1.64 Å.

| Salt | Oxygen-Oxygen Distance (Å) | Short Sulfur-Oxygen Bonds (Å) | Long Sulfur-Oxygen Bond (Å) |

|---|---|---|---|

| Sodium Persulfate | 1.476 | 1.44 (×3) | 1.64 |

| Potassium Persulfate | 1.495 | 1.43 (×3) | 1.65 |

| Ammonium Persulfate | 1.497 | 1.44 (×3) | 1.64 |

The structural analysis confirms the absence of direct sulfur-sulfur bonding within the peroxydisulfate anion. Instead, the two sulfur centers are exclusively connected through the oxygen-oxygen peroxide bridge, creating a unique connectivity pattern among sulfur oxyanions. This bridging arrangement contrasts sharply with other dimeric sulfur compounds where direct sulfur-sulfur bonds are common.

The electronic structure of peroxydisulfate reflects the influence of resonance effects on bond lengths and electron distribution. The observation that not all sulfur-oxygen bond lengths are equivalent indicates significant resonance stabilization within the molecule. This resonance contributes to the overall stability of the peroxydisulfate structure and influences its chemical reactivity patterns.

Crystallographic Analysis and Polymorphism

Crystallographic investigations of persulfate salts have revealed consistent structural motifs across different cationic environments. The sodium, potassium, and ammonium salts adopt very similar structures in the solid state, as confirmed through extensive X-ray crystallographic analysis. This structural consistency suggests that the peroxydisulfate anion maintains its intrinsic geometry regardless of the associated cation.

The crystallographic data demonstrates that persulfate salts typically crystallize in well-defined lattice structures that accommodate the geometric requirements of both the peroxydisulfate anion and the associated cations. The centrosymmetric nature of the peroxydisulfate anion facilitates efficient packing arrangements in crystal structures, contributing to the stability of these compounds in the solid state.

Detailed crystallographic studies of potassium persulfate complexes have provided additional insights into the structural behavior of peroxydisulfate in coordination environments. In the monoclinic crystal system of bis(pyrazine)silver(II) peroxydisulfate, the lattice parameters show a=15.9964(8) Å, b=7.1448(2) Å, c=14.6110(6) Å, and β=124.9768(18)°. These measurements demonstrate the accommodation of peroxydisulfate within complex crystal structures while maintaining its essential molecular geometry.

The crystallographic analysis reveals that the peroxydisulfate anion retains its structural integrity across different crystal environments. The consistency of bond lengths and angles across various salts indicates minimal influence from crystal packing forces on the intrinsic molecular structure. This structural robustness contributes to the predictable chemical behavior of persulfate compounds across different applications.

Powder X-ray diffraction studies have confirmed the structural assignments and provided additional validation of the crystallographic models. The diffraction patterns consistently support the proposed molecular geometry and crystal packing arrangements for persulfate salts. These measurements serve as important benchmarks for theoretical calculations and structure-property relationship studies.

Spectroscopic Characterization (Infrared, Raman, Nuclear Magnetic Resonance)

Infrared spectroscopy provides comprehensive fingerprint information for peroxydisulfate compounds, with characteristic absorption bands that reflect the various bonding environments within the molecule. The infrared spectrum of peroxydisulfate shows distinctive features corresponding to sulfur-oxygen stretching modes, sulfur-dioxide stretching vibrations, and peroxide bridge characteristics.

The most prominent infrared absorption bands for peroxydisulfate occur at specific wavenumber ranges that correspond to distinct vibrational modes. Strong, broad absorptions at 1294 cm⁻¹ and 1280 cm⁻¹ are attributed to sulfur-dioxide stretching vibrations. A significant broad band at 1235 cm⁻¹ corresponds to the characteristic oxygen-sulfur-dioxide-oxygen stretching mode associated with the peroxide bridge connectivity.

Additional infrared features provide detailed information about the sulfur-oxygen bonding environments. A strong absorption at 1052 cm⁻¹ is assigned to sulfur-oxygen double bond stretching. Multiple strong absorptions in the lower frequency region, including bands at 685, 673, 581, 562, and 554 cm⁻¹, correspond to various sulfur-oxygen single bond stretching modes. This multiplicity of sulfur-oxygen stretching frequencies reflects the different bonding environments created by the asymmetric tetrahedral coordination around each sulfur center.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1294 | Strong, broad | Sulfur-dioxide stretching |

| 1280 | Shoulder | Sulfur-dioxide stretching |

| 1235 | Strong, broad | Oxygen-sulfur-dioxide-oxygen stretching |

| 1052 | Strong | Sulfur-oxygen double bond stretching |

| 685 | Strong, broad | Sulfur-oxygen single bond stretching |

| 673 | Strong, broad | Sulfur-oxygen single bond stretching |

| 581 | Strong | Sulfur-oxygen single bond stretching |

| 562 | Strong | Sulfur-oxygen single bond stretching |

| 554 | Strong | Sulfur-oxygen single bond stretching |

Raman spectroscopy complements infrared analysis by providing additional vibrational information through different selection rules. Raman spectra of peroxydisulfate compounds show characteristic bands that confirm the molecular structure assignments from infrared spectroscopy. Notable Raman features include a weak band at 1079 cm⁻¹ assigned to symmetric sulfur-oxygen stretching modes.

The Raman spectrum reveals additional structural details through bands at 660, 644, and 594 cm⁻¹, with the latter assigned to sulfate group deformation modes. These vibrational features provide confirmation of the tetrahedral geometry around the sulfur centers and support the overall structural model derived from crystallographic analysis.

Advanced Raman spectroscopic studies of persulfate compounds in specialized environments, such as graphite intercalation compounds, have revealed unique spectroscopic behavior. In these systems, peroxydisulfate-containing compounds show characteristic suppression of certain Raman bands and enhancement of others, reflecting changes in the electronic environment while maintaining the core molecular structure.

The spectroscopic characterization of peroxydisulfate through both infrared and Raman techniques provides comprehensive validation of the structural assignments obtained through crystallographic methods. The consistency between vibrational frequencies and structural parameters across different persulfate salts confirms the robustness of the peroxydisulfate molecular framework and its characteristic bonding patterns.

Properties

CAS No. |

15092-81-6 |

|---|---|

Molecular Formula |

O8S2-2 |

Molecular Weight |

192.13 g/mol |

IUPAC Name |

sulfonatooxy sulfate |

InChI |

InChI=1S/H2O8S2/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

InChI Key |

JRKICGRDRMAZLK-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

Canonical SMILES |

[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of PDS with H₂O₂, PMS, and O₃

Reaction Mechanisms and Radical Chemistry

Sulfate vs. Hydroxyl Radicals

- SO₄•⁻ preferentially undergoes electron transfer reactions, while HO• favors hydrogen abstraction or addition .

Degradation Efficiency

- Organic Contaminants: UV/PDS systems achieved 75% removal of methyldiethanolamine (MDEA), outperforming UV/H₂O₂ (6% without UV) . Biochar-activated PDS removed 96% of tetracycline via non-radical pathways (singlet oxygen and electron transfer) .

Industrial and Environmental Considerations

Advantages of PDS

- Cost and Stability : PDS salts are 30–50% cheaper than H₂O₂ and O₃, with longer shelf life .

- Solid-State Handling : Facilitates safer transport and dosing in industrial settings compared to liquid H₂O₂ or gaseous O₃ .

- pH Flexibility : SO₄•⁻ remains effective across pH 2–8, whereas HO• activity declines in alkaline conditions .

Limitations

- Byproduct Formation: PDS can generate organosulfates during natural organic matter (NOM) oxidation, requiring post-treatment monitoring .

- Interference in Analysis: High variance (CV = 25.6%) in citrate quantification was observed in PDS systems due to unknown chemical interference .

Research Findings and Case Studies

Table 2: Key Studies on PDS Performance vs. Other Oxidants

Preparation Methods

Industrial Electrolysis of Ammonium Persulfate

The electrolytic production of ammonium persulfate ((NH₄)₂S₂O₈) involves the oxidation of sulfate ions (SO₄²⁻) at the anode in a cell partitioned by a membrane. As detailed in US6214197B1, an aqueous solution of ammonium sulfate ((NH₄)₂SO₄) serves as the anode electrolyte, with concentrations optimized between 30–44% by weight to balance conductivity and reaction kinetics. During electrolysis, sulfate ions undergo oxidation to form peroxydisulfate via the reaction:

Current densities of 0.5–1.5 A/cm² are typically employed, achieving current efficiencies exceeding 80% under optimal conditions. Post-electrolysis, the anode liquor is crystallized under vacuum to isolate ammonium persulfate, yielding products with purities >99.8% after drying.

Sodium and Potassium Persulfate Production

Sodium persulfate (Na₂S₂O₈) and potassium persulfate (K₂S₂O₈) are synthesized similarly, with modifications to the cathode and electrolyte composition. For sodium persulfate, sodium hydroxide (NaOH) is introduced to the anode liquor to neutralize hydrogen ions, facilitating crystallization. Potassium persulfate production substitutes NaOH with potassium hydroxide (KOH), with reaction conditions maintained at 30°C and 20 mmHg vacuum to prevent thermal decomposition. A representative trial produced 557.1 g of K₂S₂O₈ at 99.8% purity from a 35% KOH solution.

Table 1: Comparative Electrolytic Conditions for Persulfate Synthesis

| Parameter | Ammonium Persulfate | Sodium Persulfate | Potassium Persulfate |

|---|---|---|---|

| Electrolyte Concentration | 40–44% (NH₄)₂SO₄ | 30–40% H₂SO₄ | 30–40% (NH₄)₂SO₄ |

| Current Density (A/cm²) | 0.8–1.2 | 0.5–1.0 | 0.7–1.1 |

| Crystallization Pressure | 20–30 mmHg | 15–25 mmHg | 20–30 mmHg |

| Yield (%) | 85–90 | 75–85 | 80–88 |

Mechanistic Insights into Electrochemical Formation

Radical-Mediated Pathways at BDD Anodes

Research employing boron-doped diamond (BDD) anodes reveals two peroxydisulfate (PDS) formation pathways:

-

Hydroxyl Radical (·OH) Oxidation : Protonated bisulfate (HSO₄⁻) or sulfuric acid (H₂SO₄) reacts with ·OH generated at the anode, producing sulfate radicals (SO₄·⁻), which dimerize to form S₂O₈²⁻:

-

Direct Electron Transfer : Sulfate ions lose electrons directly at the electrode surface, bypassing radical intermediates:

Cyclic voltammetry and electron spin resonance (ESR) studies confirm both pathways coexist, with the dominant mechanism depending on pH and potential.

Influence of Operational Parameters

-

pH : Acidic conditions (pH 2–4) slightly enhance PDS yield by stabilizing sulfate radicals.

-

Temperature : Elevated temperatures (>40°C) accelerate PDS thermal decomposition, necessitating cooling to maintain yields.

-

Current Density : Exceeding the limiting current density (~1.5 A/cm²) reduces efficiency due to oxygen evolution side reactions.

-

Electrolyte Concentration : Concentrated sulfate solutions (>1.5 M) improve current efficiency by mitigating mass transfer limitations.

Historical Developments and Optimization Strategies

Early 20th-century studies identified hydroxyl ion discharge at platinum anodes as critical for peroxydisulfate formation. Sterck (1956) demonstrated that increasing ammonium sulfate concentration boosts current efficiency by suppressing competitive oxygen evolution. Modern refinements include:

-

Membrane-Cell Design : Isolating anode and cathode compartments prevents reductants like H₂ from degrading S₂O₈²⁻.

-

Electrode Materials : BDD anodes outperform platinum in durability and radical generation, achieving 15–20% higher yields.

-

Recycling Mother Liquor : Reusing crystallization filtrate reduces waste and raw material consumption, exemplified by an 83.8% potassium sulfate recovery rate.

Challenges and Industrial Considerations

Q & A

Basic Research Questions

Q. How should peroxydisulfate be stored and handled to minimize peroxide formation and degradation?

- Methodological Answer : Follow strict labeling protocols, including recording the date received, opened, and discard-by dates. Regularly test for peroxides using visual inspections (e.g., crystal formation in amber bottles) and periodic peroxide tests. Stabilize peroxydisulfate with inhibitors and avoid prolonged storage in opened containers. High-risk procedures (e.g., distillation) must be performed with a partner, never alone .

Q. What are the primary safety risks when working with peroxydisulfate in aqueous systems?

- Methodological Answer : Risks include exothermic decomposition, peroxide accumulation, and reactivity with organic contaminants. Implement lab-specific safety training, use secondary containment for high-concentration solutions, and monitor pH and temperature during reactions. Always verify inhibitor levels (e.g., chelating agents) to suppress unintended radical generation .

Q. How can researchers detect and quantify peroxides in aged peroxydisulfate solutions?

- Methodological Answer : Use in situ infrared (IR) spectroscopy with spectral baselines at 1350–700 cm⁻¹ to track peroxydisulfate (PDS) and peroxymonosulfate (PMS) via characteristic peaks (e.g., PDS at 1297–1245 cm⁻¹). For field labs, iodometric titration or test strips calibrated against known standards are alternatives .

Advanced Research Questions

Q. What experimental design considerations are critical for studying peroxydisulfate activation mechanisms in advanced oxidation processes (AOPs)?

- Methodological Answer :

- Kinetic Controls : Use pseudo-first-order conditions (excess substrate) and monitor reaction progress via UV-Vis or IR spectroscopy. For example, in nitration studies, maintain [NaNO₂] ≫ [phenol] to isolate rate dependencies on peroxydisulfate .

- Radical Trapping : Employ scavengers (e.g., tert-butanol for •OH, methanol for SO₄•⁻) to identify dominant reactive species. Validate with electron paramagnetic resonance (EPR) .

- Table : Example kinetic parameters for peroxydisulfate-mediated reactions

| Substrate | [PDS] (mol/dm³) | k' (s⁻¹) | Temp (K) | Reference |

|---|---|---|---|---|

| p-Chlorophenol | 5.0 | 0.012 | 298 | |

| Phenol | 5.0 | 0.008 | 298 |

Q. How to resolve contradictions in reported rate constants for peroxydisulfate activation by metal-organic frameworks (MOFs)?

- Methodological Answer : Discrepancies often arise from variations in MOF surface area, pH, or competing radical pathways. Standardize testing by:

- Controlled Variables : Fix ionic strength (e.g., 0.1 M bisulfate buffer) and use consistent MOF synthesis protocols (e.g., solvothermal method for ZIF-8).

- Data Normalization : Express rate constants per unit surface area (e.g., k/m²·g⁻¹) to account for material heterogeneity .

- Mechanistic Validation : Combine kinetic data with X-ray photoelectron spectroscopy (XPS) to confirm active sites (e.g., Co²⁺ in Co-MOFs) .

Q. What statistical methods are recommended for analyzing peroxydisulfate reaction data with high variability?

- Methodological Answer :

- Outlier Handling : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points. For example, discard absorbance values >3σ from the mean in kinetic plots .

- Multivariate Analysis : Use principal component analysis (PCA) to disentangle effects of pH, temperature, and co-solvents (e.g., acetonitrile) on reaction efficiency .

- Uncertainty Quantification : Report 95% confidence intervals for rate constants derived from linear regression slopes (e.g., first-order plots) .

Q. How to design a research question exploring peroxydisulfate’s role in emerging environmental remediation technologies?

- Methodological Answer : Apply the PICOT framework:

- Population (P) : Contaminated aqueous systems (e.g., wastewater with 10–100 ppm organic pollutants).

- Intervention (I) : Peroxydisulfate activation via UV/MOFs.

- Comparison (C) : Traditional H₂O₂/Fe²⁺ Fenton systems.

- Outcome (O) : Degradation efficiency (%) and mineralization rate (TOC removal).

- Time (T) : Reaction completion within 30–120 minutes.

Refine scope using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Data Management and Reporting

Q. What are best practices for archiving peroxydisulfate experimental data to ensure reproducibility?

- Methodological Answer :

- Metadata Documentation : Include raw spectral files (e.g., ReactIR outputs), instrument calibration logs, and batch-specific inhibitor concentrations.

- Repository Standards : Use platforms like Zenodo or institutional repositories with DOI assignment. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Table : Example dataset structure

| File Type | Content | Format |

|---|---|---|

| Raw Data | Absorbance vs. time | .csv |

| Processed | Normalized rate constants | .xlsx |

| Metadata | Reaction conditions | .json |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.